2-Chloro-4-(pyrazin-2-yl)pyrimidine Synthetic Method Reduces Isomer By-Products Versus Conventional 2-Chloropyrimidine Substitution
The patented preparation method for 2-chloro-4-substituted pyrimidines, exemplified by 2-chloro-4-(pyrazin-2-yl)pyrimidine, achieves higher reaction selectivity compared to direct nucleophilic substitution on 2-chloropyrimidine [1]. The method effectively avoids isomer and by-product formation during the substitution reaction, leading to products that are easily purified and high in quality [1].
| Evidence Dimension | Reaction selectivity and product purity |
|---|---|
| Target Compound Data | High reaction selectivity, minimal isomer/by-product formation, easy purification |
| Comparator Or Baseline | Conventional direct nucleophilic substitution on 2-chloropyrimidine |
| Quantified Difference | Qualitative: isomer formation effectively avoided; quantitative yield improvement not numerically specified |
| Conditions | Two-step sequence: 2-methylmercapto-4-chloropyrimidine + base → 2-methylmercapto-4-substituted pyrimidine intermediate → chlorination to final product |
Why This Matters
Higher synthetic efficiency and purity reduce procurement costs and downstream purification burdens for medicinal chemistry campaigns.
- [1] Gu, S.; Bao, L. Preparation method of 2-chloro-4-substituted pyrimidine compound. CN Patent CN103554036A, 2013. View Source
